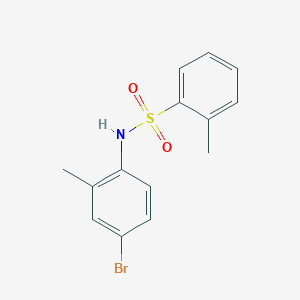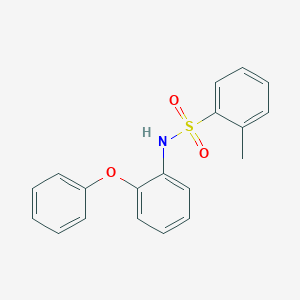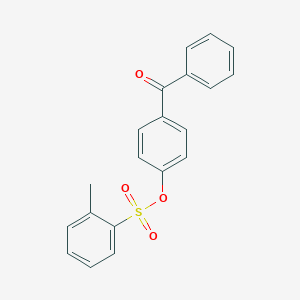
N-(4-ethylphenyl)-2-(4-isobutylphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethylphenyl)-2-(4-isobutylphenyl)propanamide, commonly known as IBUPROFEN, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used to treat pain, fever, and inflammation. It works by inhibiting the production of prostaglandins, which are responsible for the pain and inflammation associated with various conditions.
作用機序
IBUPROFEN works by inhibiting the production of prostaglandins, which are responsible for the pain and inflammation associated with various conditions. It does this by inhibiting the activity of the enzyme cyclooxygenase (COX), which is responsible for the synthesis of prostaglandins. By inhibiting COX, IBUPROFEN reduces the production of prostaglandins, thereby reducing pain and inflammation.
Biochemical and Physiological Effects
IBUPROFEN has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of cytokines, which are responsible for the inflammatory response. It has also been shown to reduce the expression of adhesion molecules, which are involved in the recruitment of immune cells to sites of inflammation. Additionally, IBUPROFEN has been shown to have antithrombotic effects, which can help prevent blood clots.
実験室実験の利点と制限
IBUPROFEN has several advantages for lab experiments. It is readily available, relatively inexpensive, and has a well-established safety profile. However, it also has some limitations. For example, it can have off-target effects, which can complicate data interpretation. Additionally, it can be difficult to control the dosage and timing of administration, which can affect the results of experiments.
将来の方向性
There are several future directions for research on IBUPROFEN. One area of interest is the development of new formulations that can improve its efficacy and reduce side effects. Another area of interest is the investigation of its potential to prevent and treat various diseases, such as Alzheimer's disease and colon cancer. Additionally, there is a need for further research to understand its mechanism of action and to identify new targets for drug development.
Conclusion
In conclusion, IBUPROFEN is a widely used N-(4-ethylphenyl)-2-(4-isobutylphenyl)propanamide that has been extensively studied for its therapeutic potential. It works by inhibiting the production of prostaglandins, which are responsible for the pain and inflammation associated with various conditions. It has a well-established safety profile and several advantages for lab experiments, but also has some limitations. There are several future directions for research on IBUPROFEN, including the development of new formulations and the investigation of its potential to prevent and treat various diseases.
合成法
IBUPROFEN can be synthesized by the condensation of 4-isobutylacetophenone with benzene-1-carboxylic acid in the presence of a base such as potassium carbonate. The resulting product is then reduced using lithium aluminum hydride to yield IBUPROFEN.
科学的研究の応用
IBUPROFEN has been extensively studied for its therapeutic potential in various conditions such as arthritis, menstrual cramps, headache, and dental pain. It has also been investigated for its potential to prevent Alzheimer's disease, reduce the risk of colon cancer, and treat cystic fibrosis. Moreover, it has been studied for its use in combination with other drugs to enhance their therapeutic efficacy.
特性
分子式 |
C21H27NO |
|---|---|
分子量 |
309.4 g/mol |
IUPAC名 |
N-(4-ethylphenyl)-2-[4-(2-methylpropyl)phenyl]propanamide |
InChI |
InChI=1S/C21H27NO/c1-5-17-8-12-20(13-9-17)22-21(23)16(4)19-10-6-18(7-11-19)14-15(2)3/h6-13,15-16H,5,14H2,1-4H3,(H,22,23) |
InChIキー |
MYCCDOZYHIYQTE-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)C(C)C2=CC=C(C=C2)CC(C)C |
正規SMILES |
CCC1=CC=C(C=C1)NC(=O)C(C)C2=CC=C(C=C2)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 4-methoxybenzoate](/img/structure/B290721.png)
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-furoate](/img/structure/B290722.png)
![4-ethoxy-N-{5-[(4-ethoxybenzoyl)amino]-2-methylphenyl}benzamide](/img/structure/B290723.png)



![N-(2-chloro-4-{[(2-methylphenyl)sulfonyl]amino}phenyl)-2-methylbenzenesulfonamide](/img/structure/B290731.png)



